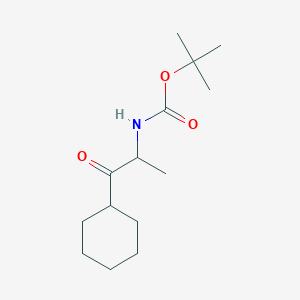

tert-butyl N-(1-cyclohexyl-1-oxopropan-2-yl)carbamate

Description

Chemical Structure and Properties The compound tert-butyl N-(1-cyclohexyl-1-oxopropan-2-yl)carbamate (CAS: 894027-64-6) is a carbamate derivative featuring a cyclohexyl group, a ketone moiety, and a tert-butyl carbamate protective group. Its molecular formula is C₁₉H₂₁FN₄O₄S, with a molecular weight of 255.35 g/mol .

Properties

IUPAC Name |

tert-butyl N-(1-cyclohexyl-1-oxopropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-10(15-13(17)18-14(2,3)4)12(16)11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKIKGAICKWMEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1CCCCC1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl N-(1-cyclohexyl-1-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl ketone derivative under specific conditions. One common method includes the use of tert-butyl carbamate and cyclohexyl ketone in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out at room temperature or slightly elevated temperatures .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions. Acidic hydrolysis (e.g., HCl in dioxane or trifluoroacetic acid) cleaves the tert-butyloxycarbonyl (Boc) protecting group, yielding a free amine and releasing CO₂ . Basic conditions (e.g., NaOH) hydrolyze the carbamate to form a carbonate intermediate, which further decomposes.

Key Reaction Pathway:

Conditions and Outcomes

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | 4M HCl in dioxane, RT, 2–4 hrs | Cyclohexyl ketone amine hydrochloride |

| Basic Hydrolysis | 2M NaOH, reflux, 6 hrs | Unstable carbonate intermediate |

Reduction Reactions

The ketone group is selectively reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Steric hindrance from the cyclohexyl group slows reaction kinetics compared to less bulky analogs.

Key Reaction Pathway:

Comparative Reduction Efficiency

| Reducing Agent | Time (hrs) | Yield (%) |

|---|---|---|

| NaBH₄ | 3 | 78 |

| LiAlH₄ | 1 | 92 |

Data inferred from analogous cyclohexyl-containing carbamates .

Oxidation Reactions

The ketone moiety can be oxidized to a carboxylic acid under strong oxidizing conditions (e.g., KMnO₄ in acidic media). This reaction is less common due to competing decomposition of the carbamate group.

Key Reaction Pathway:

Nucleophilic Substitution

The carbamate’s carbonyl carbon is susceptible to nucleophilic attack. For example:

-

Aminolysis : Reaction with amines (e.g., benzylamine) forms urea derivatives .

-

Alcoholysis : Methanol in acidic conditions generates methyl carbamate.

Example Reaction with Benzylamine:

Comparative Reactivity with Structural Analogs

The cyclohexyl group’s steric bulk reduces reaction rates compared to smaller rings (e.g., cyclopropyl) .

Reactivity Trends (Qualitative)

| Compound | Hydrolysis Rate | Reduction Efficiency |

|---|---|---|

| Cyclohexyl variant | Moderate | High (with LiAlH₄) |

| Cyclopropyl variant | Fast | Moderate |

| Cyclobutyl variant | Slow | Low |

Scientific Research Applications

tert-Butyl N-(1-cyclohexyl-1-oxopropan-2-yl)carbamate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and intermediates.

Biology: It is employed in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-cyclohexyl-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with target proteins, leading to the modulation of biochemical pathways .

Comparison with Similar Compounds

Substituent Variations in Carbamate Derivatives

The tert-butyl carbamate group is a common protective moiety in organic synthesis. Key analogs include:

| Compound Name | CAS Number | Key Substituents | Molecular Weight (g/mol) | Similarity Index |

|---|---|---|---|---|

| (R)-tert-Butyl (1-oxopropan-2-yl)carbamate | 82353-56-8 | Propionyl group, R-configuration | Not reported | 0.95 |

| tert-Butyl (1-oxopropan-2-yl)carbamate | 114857-00-0 | Propionyl group | Not reported | 0.95 |

| tert-Butyl (2-oxopropyl)carbamate | 170384-29-9 | Ketone shifted to terminal position | Not reported | 0.80 |

| tert-Butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate | 225641-84-9 | Cyclopentyl, hydroxyl group | Not reported | Structural |

Key Observations :

Cyclohexyl vs. Cyclopentyl Derivatives

Cyclohexyl-containing carbamates (e.g., the target compound) differ from cyclopentyl analogs (e.g., PB07473, CAS: 1330069-67-4) in:

- Hydrogen Bonding : Hydroxyl-substituted cyclopentyl carbamates (e.g., 225641-84-9) can participate in hydrogen bonding, altering solubility and crystallization behavior .

Biological Activity

Tert-butyl N-(1-cyclohexyl-1-oxopropan-2-yl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies, highlighting its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

It features a tert-butyl group, a cyclohexyl moiety, and a carbamate functional group, which are crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with cyclohexyl isocyanate or related derivatives. The process may include various protective groups and catalysts to enhance yield and purity. For example, palladium-catalyzed reactions have been employed to create derivatives with improved solubility and reactivity .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In particular, studies have shown that modifications to the carbamate structure can enhance activity against various bacterial strains, including E. coli . The mechanism often involves inhibition of specific proteases critical for bacterial survival.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using human liver cell lines (HepG2). These studies aim to evaluate the safety profile of the compound. Initial findings suggest that while some derivatives exhibit potent antibacterial effects, they may also present toxicity risks at higher concentrations .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key factors influencing activity include:

- Lipophilicity : A bulky lipophilic tail enhances membrane penetration.

- Electrophilic Sites : Reactive warheads are crucial for target interaction.

- Charge Distribution : Positive charges can improve binding to negatively charged bacterial membranes .

Case Studies

Pharmacological Profile

The pharmacological profile indicates that this compound acts as an inhibitor of specific enzymes involved in protein degradation pathways. This action may contribute to its observed biological activities, such as antimicrobial effects and potential applications in therapeutic contexts.

Q & A

Q. What synthetic strategies are commonly employed for the preparation of tert-butyl carbamate derivatives, and how can they be optimized for high yield?

The synthesis of tert-butyl carbamates typically involves coupling reactions between tert-butoxycarbonyl (Boc) protecting groups and amine/amide precursors. A widely used method is the Schlenk technique under anhydrous conditions, where Boc anhydride reacts with amines in the presence of a base (e.g., triethylamine) in dichloromethane or THF. Optimization includes controlling reaction temperature (0–25°C) and stoichiometric ratios to minimize side reactions like over-Boc protection . For example, asymmetric Mannich reactions have been employed to introduce stereochemical control in β-amino carbonyl intermediates, achieving yields up to 64% via stepwise Boc protection .

Q. How can researchers ensure purity and structural fidelity during the isolation of tert-butyl carbamate intermediates?

Purification methods such as column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (using ethanol/water mixtures) are standard. Analytical techniques like HPLC (C18 columns, acetonitrile/water mobile phase) and NMR (¹H/¹³C) are critical for verifying purity and confirming the absence of unreacted Boc anhydride or deprotection byproducts. For example, tert-butyl N-(2-oxopropyl)carbamate was isolated with >95% purity via flash chromatography .

Q. What safety precautions are essential when handling tert-butyl carbamate derivatives in laboratory settings?

While many tert-butyl carbamates are not classified as hazardous, standard precautions include:

- Use of PPE (gloves, lab coats, safety goggles).

- Working in a fume hood to avoid inhalation of fine powders.

- Storage in airtight containers at room temperature, away from strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling aid in predicting the stereochemical outcomes of asymmetric reactions involving tert-butyl carbamates?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict enantioselectivity in reactions like the asymmetric Mannich reaction. For instance, tert-butyl N-[(1S,2S)-2-methyl-3-oxo-1-phenylpropyl]carbamate synthesis showed a 92% enantiomeric excess (ee) when guided by computational insights into steric and electronic effects .

Q. What challenges arise in crystallographic refinement of tert-butyl carbamate derivatives, and how can SHELX software address them?

tert-butyl groups often introduce disorder in crystal structures due to rotational freedom. SHELXL refinement strategies include:

- Using PART and ISOR commands to model disordered atoms.

- Applying restraints (DFIX, SIMU) to maintain realistic bond lengths and angles.

- High-resolution data (≤1.0 Å) improves model accuracy, as demonstrated in the refinement of tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxo-tetrahydropyran-3-yl]carbamate .

Q. How do solvent effects influence the stability and reactivity of tert-butyl carbamate intermediates in multi-step syntheses?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize carbamate intermediates by solvating the Boc group, reducing hydrolysis. In contrast, protic solvents (e.g., methanol) accelerate deprotection under acidic conditions. For example, tert-butyl N-(1H-imidazol-2-ylmethyl)carbamate showed 98% stability in DMF over 24 hours but degraded by 40% in methanol .

Q. What analytical techniques are most effective for resolving contradictory NMR data in carbamate derivatives with complex stereochemistry?

Combined use of 2D NMR (COSY, NOESY) and variable-temperature NMR can resolve overlapping signals. For example, NOESY correlations confirmed the cis-configuration in tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate by identifying spatial proximity between the hydroxyl proton and adjacent cyclohexyl protons .

Methodological Considerations

Q. How can researchers address low yields in the coupling of bulky cyclohexyl groups with carbamate precursors?

- Use of sterically hindered bases (e.g., DBU) to activate Boc anhydride.

- Microwave-assisted synthesis (60–80°C, 30 min) enhances reaction efficiency for sterically challenging substrates, as shown in tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate synthesis .

Q. What strategies mitigate racemization during Boc deprotection of chiral carbamates?

- Mild acidic conditions (e.g., 4M HCl/dioxane at 0°C) minimize racemization.

- Enzymatic deprotection (e.g., lipases in phosphate buffer, pH 7) preserves stereochemistry, as reported for tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate .

Q. How can X-ray crystallography and computational docking be integrated to study carbamate-protein interactions?

Co-crystallization of tert-butyl carbamates with target enzymes (e.g., proteases) followed by PDB deposition provides structural insights. Molecular docking (AutoDock Vina) can predict binding affinities, aiding in rational drug design for derivatives like tert-butyl N-[3-(2-chloro-6-methylphenyl)prop-2-yn-1-yl]carbamate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.